tert-Butyl tosyl-D-alaninate
CAS No.:
Cat. No.: VC17227075
Molecular Formula: C14H21NO4S
Molecular Weight: 299.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21NO4S |
|---|---|
| Molecular Weight | 299.39 g/mol |
| IUPAC Name | tert-butyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate |
| Standard InChI | InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3/t11-/m1/s1 |
| Standard InChI Key | QERPRDHBJSPFGZ-LLVKDONJSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
tert-Butyl tosyl-D-alaninate features a D-alanine backbone modified with a tert-butyl ester at the carboxyl group and a tosyl (p-toluenesulfonyl) group at the amine (Fig. 1). The tert-butyl group enhances steric bulk and lipophilicity, improving solubility in organic solvents and stability during synthetic procedures . The tosyl group acts as a protecting agent for the amine, enabling selective deprotection in multi-step reactions.
Molecular Formula: C₁₄H₂₁NO₄S
Molecular Weight: 299.39 g/mol
IUPAC Name: tert-butyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate
Stereochemistry: The D-configuration at the α-carbon distinguishes it from naturally occurring L-amino acids, influencing its interactions with biological systems .
Applications in Peptide Science and Drug Development
Peptide Synthesis
The compound’s tert-butyl group mitigates diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) by reducing conformational flexibility . Its tosyl group remains stable under acidic and basic conditions, enabling orthogonal deprotection strategies. For example:
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Fmoc-SPPS: The tert-butyl ester is compatible with Fmoc-based protocols, allowing sequential coupling of amino acids without premature deprotection .
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Native Chemical Ligation (NCL): Peptide thioesters derived from tert-butyl-protected precursors enable efficient ligation reactions, as demonstrated in the synthesis of penetratin analogs .
Medicinal Chemistry
D-amino acids, including tert-butyl tosyl-D-alaninate, are increasingly incorporated into therapeutics to enhance metabolic stability and bioavailability. Examples include:
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Antimicrobial Peptides: D-configured residues resist proteolytic degradation, prolonging activity.
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Peptidomimetics: The tert-butyl group mimics hydrophobic side chains in receptor-binding motifs, improving target affinity .
Research Findings and Comparative Analysis
Stability and Reactivity
Comparative studies highlight the tert-butyl group’s superiority over smaller esters (e.g., methyl or ethyl):
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Base Stability: tert-Butyl thioesters exhibit a half-life of 6.5 days under 20% piperidine/DMF, compared to 5.5 hours for ethyl analogs .
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Acid Sensitivity: The ester is cleaved under mild acidic conditions (e.g., TFA), facilitating post-synthetic modifications .
Stereochemical Impact
The D-configuration of tert-butyl tosyl-D-alaninate alters peptide secondary structures. For instance:
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Helical Propensity: D-amino acids disrupt α-helix formation but stabilize β-sheet conformations in model peptides.
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Protease Resistance: Peptides incorporating D-residues show prolonged half-lives in serum, as seen in studies on opioid analogs .
Comparative Data
Table 1: Physical Properties of tert-Butyl Tosyl-D-alaninate vs. Analogues
| Property | tert-Butyl Tosyl-D-alaninate | tert-Butyl Tosyl-L-alaninate | N-Tosyl-D-Alanine |
|---|---|---|---|
| Molecular Weight (g/mol) | 299.39 | 299.39 | 243.29 |
| Melting Point (°C) | Not reported | 112–114 | 148–150 |
| Solubility | DCM, DMF, THF | DCM, DMF, THF | Water, EtOH |
| Stereochemistry | D | L | D |
Table 2: Synthetic Methods for tert-Butyl Tosyl-D-alaninate
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Tosylation | TsCl, NaOH, 0°C, 2h | 85 | 95 |
| Esterification | tert-Butanol, DCC, DMAP, rt, 12h | 78 | 90 |
| Mitsunobu | DIAD, Ph₃P, tert-Butanol, 45°C, 24h | 88 | 92 |
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